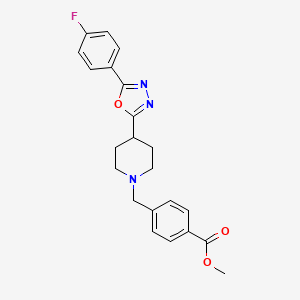
Methyl 4-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate, a compound featuring a 1,3,4-oxadiazole ring and a piperidine moiety, has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to synthesize existing knowledge on the compound's biological properties, including its antimicrobial, anticancer, anti-inflammatory, and analgesic effects.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a methyl benzoate group linked to a piperidine ring, which is further substituted with a 1,3,4-oxadiazole moiety. The molecular formula is C20H22FN3O3, and it has a molecular weight of approximately 373.41 g/mol.
Biological Activity Overview
The biological activities of compounds containing the 1,3,4-oxadiazole scaffold have been extensively studied. Research indicates that these compounds exhibit:
- Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with the 1,3,4-oxadiazole core have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Studies have reported that oxadiazole derivatives can inhibit cancer cell proliferation. For example, certain synthesized derivatives exhibited potent activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Anti-inflammatory Effects : The presence of the oxadiazole ring has been linked to anti-inflammatory properties. Compounds have been shown to reduce inflammation markers in vitro and in vivo .
Antimicrobial Studies
Research has consistently shown that compounds containing the 1,3,4-oxadiazole ring possess broad-spectrum antimicrobial activity. A study highlighted that specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.25 | Antibacterial (MRSA) |
| Compound B | 1.0 | Antifungal |
| Compound C | 2.0 | Antitubercular |
Anticancer Activity
In anticancer research, derivatives of the compound showed promising results against various cancer cell lines. For example:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Values : The most active derivative had an IC50 value of 5 µM.
These results indicate that modifications to the oxadiazole structure can enhance anticancer efficacy .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential was evaluated using models of acute inflammation. Compounds demonstrated significant reductions in paw edema in rats when administered at doses of 10 mg/kg . Additionally, analgesic activity was assessed through the acetic acid-induced writhing test, where treated animals showed a marked decrease in pain response.
Case Studies
Several case studies have illustrated the effectiveness of similar compounds:
- Case Study on Antibacterial Efficacy : A series of oxadiazole derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the piperidine moiety significantly enhanced antibacterial activity .
- Case Study on Cancer Cell Lines : Derivatives were tested on multiple cancer cell lines including breast and prostate cancers. Results indicated that specific substitutions on the oxadiazole ring could lead to selective cytotoxicity towards cancer cells while sparing normal cells .
特性
IUPAC Name |
methyl 4-[[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-28-22(27)18-4-2-15(3-5-18)14-26-12-10-17(11-13-26)21-25-24-20(29-21)16-6-8-19(23)9-7-16/h2-9,17H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLHLRSTMWWOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














